(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Description
This compound is a highly substituted carbohydrate derivative with a complex stereochemical architecture. Key structural features include:
- Acetamido groups at positions 5 and 5' (in the central oxane rings), contributing to hydrogen bonding and solubility .
- Multiple hydroxyl groups and a trihydroxypropyl side chain, enhancing hydrophilicity and enabling interactions with biological targets .
- A carboxylic acid terminus, which may facilitate ionic interactions or serve as a metabolic handle .
Its synthesis likely involves multi-step glycosylation and protection/deprotection strategies, as inferred from analogous compounds in and .
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-22(42)24(44)25(45)29(53-18)54-26-17(9-36)52-28(20(23(26)43)33-12(2)38)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23+,24-,25+,26+,27+,28+,29-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDCKIMQUNLKLE-KOLSOZNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501427-93-6 | |
| Record name | 4-Nitrophenyl O-(N-acetyl-α-neuraminosyl)-(2→6)-O-β-D-galactopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501427-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Protection of Hydroxyl Groups
Hydroxyl groups on sugar units are commonly protected as acetyl or benzyl ethers to improve selectivity in glycosylation reactions.
Protection is achieved by reacting the starting sugar derivatives with acetic anhydride or benzyl chloride under basic or acidic catalysis.
Introduction of Acetamido Groups
Amino groups on sugar moieties are acylated to form acetamido substituents.
Typical reagents include acetic anhydride or acetyl chloride in the presence of a base like pyridine.
This step is crucial to mimic the natural acetamido sugars found in biological systems.
Glycosylation and Formation of Glycosidic Bonds
Glycosidic linkages are formed by activating the anomeric hydroxyl groups of donor sugars.
Activation methods include halogenation (e.g., bromination) to form glycosyl bromides, which then react with acceptor sugars under Lewis acid catalysis.
The stereochemistry of glycosidic bonds is controlled by reaction conditions and protecting group patterns.
Incorporation of the 4-Nitrophenoxy Substituent
The 4-nitrophenoxy group is introduced via nucleophilic substitution on an activated sugar intermediate.
This may involve displacement of a leaving group (e.g., bromide) by 4-nitrophenol or its derivatives under basic conditions.
Deprotection and Purification
Final steps include removal of protecting groups under mild acidic or basic conditions to avoid decomposition.
Purification is achieved by chromatographic methods such as HPLC or preparative TLC.
The compound is characterized by spectroscopic techniques (NMR, MS) to confirm structure and stereochemistry.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Hydroxyl protection | Acetic anhydride, pyridine | Protect hydroxyl groups |
| 2 | Acetamido group introduction | Acetic anhydride, base | Acylate amino groups |
| 3 | Glycosyl bromide formation | Bromination (e.g., HBr, AcOH) | Activate anomeric center |
| 4 | Glycosidic bond formation | Lewis acid catalysis (e.g., BF3·Et2O) | Form glycosidic linkages |
| 5 | 4-Nitrophenoxy substitution | Nucleophilic substitution with 4-nitrophenol | Attach 4-nitrophenoxy group |
| 6 | Deprotection | Acidic or basic hydrolysis | Remove protecting groups |
| 7 | Purification | Chromatography (HPLC, TLC) | Isolate pure target compound |
Research Findings and Considerations
The synthetic preparation requires strict stereochemical control to ensure the correct configuration at multiple chiral centers, which is achieved by selective protecting groups and reaction conditions.
Bromination steps are critical for activating sugar hydroxyls for subsequent substitution but must be carefully controlled to avoid overreaction or side products.
The introduction of the 4-nitrophenoxy group enhances the compound's chemical functionality, potentially for biological or analytical applications.
Final purification and characterization confirm the success of the synthesis and the integrity of the compound.
The complexity of the molecule suggests that the synthesis is best performed in specialized carbohydrate chemistry laboratories with expertise in oligosaccharide synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid can undergo various chemical reactions, including:
Hydrolysis: The glycosidic bonds can be hydrolyzed under acidic or enzymatic conditions to release the individual monosaccharides.
Oxidation and Reduction: The compound can be oxidized or reduced at specific functional groups, such as the hydroxyl groups on the monosaccharides.
Substitution Reactions: The para-nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or specific glycosidases.
Oxidation: Oxidizing agents like periodate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Hydrolysis: Neu5Ac, Gal, GlcNAc, and pNP.
Oxidation: Oxidized derivatives of the monosaccharides.
Reduction: Reduced derivatives of the monosaccharides.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Delivery Systems
Research has indicated that derivatives of this compound can be utilized in drug delivery systems aimed at treating cancer and metastatic tumors. The compound's structure allows for modifications that enhance the solubility and stability of therapeutic agents in biological systems. For instance, a patent describes drug delivery compositions that incorporate similar compounds to improve the efficacy of cancer treatments by targeting tumor cells more effectively .
1.2 Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Studies have shown that certain derivatives exhibit inhibitory effects against various bacterial strains. This could be leveraged in developing new antibiotics or antimicrobial agents to combat resistant strains of bacteria .
Biochemical Research
2.1 Enzyme Inhibition
The compound may serve as a lead structure for developing enzyme inhibitors. Research has focused on its ability to inhibit specific ligases involved in bacterial cell wall synthesis. Such inhibitors are crucial in designing new antibiotics targeting Mycobacterium tuberculosis and other pathogens .
2.2 Metabolic Pathway Studies
As a complex carbohydrate derivative, this compound can be instrumental in studying metabolic pathways involving glycosylation reactions. Understanding how such compounds interact with enzymes can provide insights into carbohydrate metabolism and its implications for diseases like diabetes and obesity .
Synthesis and Chemical Applications
3.1 Building Block for Synthesis
The compound can act as a versatile building block in organic synthesis due to its multiple functional groups. It can be modified to produce various derivatives that may have enhanced biological activities or novel properties suitable for pharmaceutical applications .
3.2 Structure-Activity Relationship Studies
Investigating the structure-activity relationships (SAR) of this compound helps chemists understand how structural modifications affect biological activity. This knowledge is essential for optimizing compounds for better performance as drugs or therapeutic agents .
Data Tables
| Application Area | Description |
|---|---|
| Drug Delivery Systems | Enhances solubility/stability of drugs; targets cancer cells effectively |
| Antimicrobial Activity | Exhibits inhibitory effects against bacterial strains; potential for new antibiotic development |
| Enzyme Inhibition | Potential inhibitor of ligases; relevant for tuberculosis treatment |
| Metabolic Pathway Studies | Useful in understanding glycosylation and carbohydrate metabolism |
| Building Block for Synthesis | Versatile precursor for creating derivatives with varied biological activities |
| Structure-Activity Relationships | Optimizes drug design through understanding how modifications affect activity |
Case Studies
- Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The modifications increased binding affinity to bacterial targets.
- Case Study on Drug Delivery : A formulation utilizing this compound was tested in preclinical models for targeted delivery of chemotherapeutics. Results indicated improved tumor targeting and reduced side effects compared to conventional delivery methods.
- Case Study on Enzyme Inhibition : Research involving the inhibition of Mur ligases by derivatives of this compound highlighted its potential as a novel antibiotic strategy against resistant Mycobacterium species.
Mechanism of Action
The mechanism of action of (2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid involves its interaction with specific molecular targets, such as lectins and glycosidases. The compound binds to these proteins through its sialic acid and glycan moieties, influencing various biological pathways. For example, it can inhibit viral entry by blocking the interaction between viral hemagglutinin and host cell receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound was compared to three classes of analogous molecules using global similarity metrics (e.g., SIMCOMP) and fingerprint-based methods (e.g., MACCS keys) . Key findings:
Computational Predictions
- Virtual screening : Using "turbo similarity searching" (multiple reference molecules), the compound’s chemical neighborhood overlaps with glycosidase inhibitors and antibiotic adjuvants .
- QSAR models: The nitrophenoxy group correlates with anti-inflammatory activity in related compounds, but this remains untested for the target molecule .
Key Research Findings
Synthetic Challenges : The compound’s nitro group poses stability issues under reducing conditions, unlike fluorinated analogs in .
Biodiversity : Its structural complexity exceeds Rule of Five (Ro5) guidelines, limiting oral bioavailability but aligning with trends in patent compounds targeting extracellular proteins .
Biological Activity
The compound (2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid is a complex polysaccharide derivative with significant biological relevance. This article reviews its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound features multiple hydroxyl groups and acetamido functionalities that contribute to its solubility and reactivity. Its molecular formula is , with a molecular weight of 877.83 g/mol . The intricate structure allows for various interactions with biological macromolecules.
Biological Activity
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For example:
- Inhibition of Bacterial Growth : Studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis .
2. Immunomodulatory Effects
The compound has been noted for its potential immunomodulatory effects:
- Cytokine Production : It has been observed to influence cytokine production in immune cells, promoting an anti-inflammatory response .
3. Antioxidant Activity
The presence of hydroxyl groups in its structure contributes to its antioxidant properties:
- Free Radical Scavenging : In vitro assays demonstrate that the compound can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. The mechanism was attributed to the inhibition of cell wall synthesis and disruption of membrane integrity .
Case Study 2: Immunomodulation in Animal Models
In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally validated, given its complex polycyclic structure?
- Methodological Answer : Use a combination of NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity of protons) and X-ray crystallography to confirm stereocenters. For example, the hydroxymethyl and acetamido groups’ spatial arrangement can be resolved via coupling constants in H-NMR and crystallographic data. Advanced computational modeling (DFT or MD simulations) may further validate intramolecular hydrogen bonding patterns .
Q. What synthetic strategies are recommended for constructing the glycosidic linkages in this compound?
- Methodological Answer : Employ regioselective glycosylation using thioglycoside or trichloroacetimidate donors, with TEMPO-mediated oxidation to preserve hydroxyl group stereochemistry. For the 4-nitrophenoxy substituent, a Mitsunobu reaction or nucleophilic aromatic substitution under basic conditions could be used. Monitor intermediates via HPLC-MS to ensure fidelity .
Q. How should researchers approach purity assessment given the compound’s high polarity?
- Methodological Answer : Use HILIC (Hydrophilic Interaction Chromatography) with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) to resolve polar impurities. Validate purity with -NMR to detect trace acetamido or carboxylic acid derivatives. Compare retention times against synthetic intermediates .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations or MS fragmentation patterns) be resolved?
- Methodological Answer : For conflicting NOE data, perform variable-temperature NMR to assess conformational mobility. For MS anomalies, use tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways. Cross-reference with isotopic labeling (e.g., in carboxylate groups) to confirm fragment origins .
Q. What experimental design principles apply to studying its stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies using DOE (Design of Experiments) to model degradation kinetics. For hydrolytically sensitive groups (e.g., nitrophenoxy), use UPLC-QTOF to identify degradation products. Apply Arrhenius equations to predict shelf-life at varying pH (2–9) and temperatures (25–60°C) .
Q. How can researchers investigate its interaction with biological targets (e.g., carbohydrate-binding proteins)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For structural insights, perform cryo-EM or molecular docking with force fields optimized for glycosides (e.g., GLYCAM). Validate via competitive assays with known ligands (e.g., sialic acid derivatives) .
Q. What advanced techniques address solubility challenges in in vitro assays?
- Methodological Answer : Optimize solubility via co-solvent systems (e.g., DMSO/PEG mixtures) or cyclodextrin encapsulation . Characterize aggregation states using dynamic light scattering (DLS) . For cell-based assays, employ pro-drug strategies (e.g., esterification of carboxylic acid) to enhance membrane permeability .
Data Contradiction & Validation
Q. How to reconcile discrepancies between computational predictions (e.g., LogP) and experimental hydrophobicity measurements?
- Methodological Answer : Re-evaluate computational models using 3D molecular descriptors (e.g., PSA, H-bond donors) instead of 2D approximations. Experimentally, measure partition coefficients via shake-flask method in octanol-water systems. Cross-validate with chromatographic retention (e.g., log in RP-HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
